![molecular formula C13H25ClN2O2 B2500622 Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride CAS No. 2580223-05-6](/img/structure/B2500622.png)

Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related spirocyclic and carbamate compounds, which can provide insights into the synthesis, structure, and reactivity of similar compounds. These compounds are of interest due to their potential as intermediates in the synthesis of biologically active molecules and their ability to access chemical spaces complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related spirocyclic carbamates involves multiple steps, including esterification, protection of functional groups, and selective derivatization. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through efficient and scalable routes, highlighting the potential for the synthesis of complex spirocyclic structures . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine was achieved in overall yields of 30% and 41% through a seven-step process, demonstrating the intricacies involved in synthesizing such compounds .

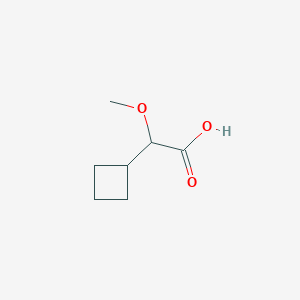

Molecular Structure Analysis

Spirocyclic compounds like those mentioned in the papers have complex molecular structures that include multiple rings and functional groups. The presence of azetidine and cyclobutane rings, as well as carbamate functionalities, suggests that these molecules could serve as versatile intermediates for further chemical modifications . The molecular structure of these compounds is crucial for their reactivity and potential applications in medicinal chemistry.

Chemical Reactions Analysis

The reactivity of spirocyclic carbamates is influenced by the presence of active methylene groups and the ability to undergo various chemical transformations. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing the compound's reactivity towards nucleophilic addition . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics to produce N-(Boc)hydroxylamines, further demonstrating the versatility of carbamate compounds in organic synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride are not directly discussed, the properties of related compounds can provide some insights. The solubility of these compounds in various solvents, their stability under different conditions, and their ability to undergo selective reactions are important characteristics that influence their use in synthetic applications. The bifunctional nature of these compounds, with both spirocyclic and carbamate elements, suggests a balance of rigidity and reactivity that could be beneficial in the design of new chemical entities .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Biologically Active Compounds : Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate hydrochloride is used in the synthesis of biologically active compounds. An example is its use in the intermolecular Ugi reaction to produce novel classes of compounds, which are significant for their biologically active properties (Amirani Poor et al., 2018).

Reagent for Introducing Boc Protecting Group : It serves as a reagent for the preparation of N-Boc-amino acids and esters, a process crucial in peptide synthesis. This compound reacts with amino acids and their esters to give N-Boc-amino acids in good yields and purity (Rao et al., 2017).

Structural Analysis in Crystallography : In crystallography, derivatives of tert-butyl carbamate, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrate an interesting interplay of hydrogen and halogen bonds. These compounds are studied for their isomorphous crystal structures and bonding interactions (Baillargeon et al., 2017).

Pharmaceutical Applications

- Synthesis of Anticonvulsant Compounds : It's used in the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones with potential anticonvulsant properties. These compounds have been examined for their efficacy in treating seizures (Kamiński et al., 2008).

Chemical Space Exploration

- Exploring Chemical Space : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, offers a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems. This is significant for the development of new chemical entities (Meyers et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDWVSLNWXFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC12CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)